![molecular formula C12H18ClN3O2S B2596317 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2305251-82-3](/img/structure/B2596317.png)
2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
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Description
2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride: has shown promise in the field of oncology. Research indicates that compounds synthesized from similar dipeptides, like diglycine, exhibit inhibitory effects on various human solid cancer cell lines . This suggests potential applications in developing new anticancer agents that could target specific tumors or enhance the efficacy of existing treatments.
Antimicrobial and Antifungal Applications
The compound’s structural similarity to diglycine, which serves as a template for larger amino acid units, opens up possibilities for its use in combating infectious agents. Studies have highlighted the role of amino acids in inhibiting the growth of pathogens such as bacteria, viruses, molds, and yeasts . This could lead to the development of new antimicrobial and antifungal treatments that are more effective against resistant strains.
Biochemical Research
In biochemical research, 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride could be utilized as a building block for synthesizing complex peptides. It could also serve as a model compound for studying peptide interactions and stability, given its structural complexity and the presence of multiple functional groups .
Pharmaceutical Development
The compound’s intricate molecular structure makes it a valuable asset in pharmaceutical research and development. It can act as a versatile building block in the synthesis of innovative drug candidates, potentially targeting a wide spectrum of health conditions. Its multiple amino and acetyl functionalities offer diverse chemical reactivity, which could be harnessed to create novel therapeutic agents .
Environmental Studies
While direct references to environmental applications of this specific compound are not readily available, the study of similar amino acid polymers and their interactions with metals could provide insights into environmental processes. For example, understanding how these compounds bind with heavy metals could inform strategies for bioremediation or pollution control .
Industrial Synthesis
The compound could find applications in industrial synthesis as an intermediate. Its potential to act as a precursor in the production of more complex molecules makes it a candidate for use in various chemical manufacturing processes, including the creation of polymers with specific properties .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S.ClH/c1-6-2-3-7-8(4-6)18-12(10(7)11(14)17)15-9(16)5-13;/h6H,2-5,13H2,1H3,(H2,14,17)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYDOLWBAWAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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